![molecular formula C11H10N2O2S2 B5544386 4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
4-[(2-thienylmethylene)amino]benzenesulfonamide
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Overview
Description
4-[(2-thienylmethylene)amino]benzenesulfonamide, also known as TMB-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The research by Pişkin, Canpolat, and Öztürk (2020) explored a novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups. They found that its properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are valuable for Type II mechanisms in photodynamic therapy. This indicates a potential application in cancer treatment using photodynamic therapy techniques (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. They found that some compounds, particularly 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, showed marked anticancer activity. This suggests the potential of benzenesulfonamide derivatives in developing new anticancer drugs (Karakuş et al., 2018).
Inhibiting Enzymes Linked to Breast Cancer Metastasis
Pacchiano et al. (2011) discovered that ureido-substituted benzenesulfonamides significantly inhibited the formation of metastases by aggressive mammary tumor cells in pharmacologic concentrations. This indicates their potential use in developing novel antimetastatic drugs for breast cancer treatment (Pacchiano et al., 2011).
Synthesis and Characterization for Various Applications
Naganagowda and Petsom (2011) synthesized 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide and confirmed its structure through various analyses. Such compounds could have applications in materials science, chemical synthesis, and potentially in drug design, given their unique structural properties (Naganagowda & Petsom, 2011).
Development of Antimicrobial Agents
Zani et al. (2009) synthesized hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones. They found moderate antibacterial properties against gram-positive bacteria and potential synergistic effects when combined with other drugs, indicating a pathway for developing new antimicrobial agents (Zani et al., 2009).
Enzyme Inhibition and Molecular Docking Studies
Alyar et al. (2019) synthesized new Schiff bases from sulfa drugs and evaluated their effects on various enzyme activities. They used molecular docking studies to understand the binding interactions, which can contribute to the development of enzyme inhibitors for therapeutic applications (Alyar et al., 2019).
properties
IUPAC Name |
4-(thiophen-2-ylmethylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-8H,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMQRGKDDYYXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Thienylmethylene)amino]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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